molecular formula C16H21N3O3S B2399362 N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide CAS No. 2034448-77-4

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2399362
CAS No.: 2034448-77-4
M. Wt: 335.42
InChI Key: BNCXWPFVODSTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and SMILES Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple ring structures and substitution patterns. The compound's full systematic name accurately describes the connectivity between the isochroman moiety and the substituted imidazole ring through a methylene linker. The isochroman portion of the molecule, representing a 3,4-dihydro-1H-2-benzopyran system, serves as the foundational bicyclic structure that provides both conformational rigidity and potential sites for molecular recognition interactions.

The imidazole ring system bears three distinct methyl substituents at positions 1 and 2 of the imidazole core, while the nitrogen atom attached to the sulfonamide group carries an additional methyl substituent. This substitution pattern creates a highly methylated environment around the imidazole ring, which significantly influences the compound's electronic properties and steric accessibility. The sulfonamide group, positioned at the 4-position of the imidazole ring, serves as the central functional group that links the methylated imidazole system to the isochroman-derived substituent through a nitrogen atom.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,2-trimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-17-16(10-18(12)2)23(20,21)19(3)9-15-8-13-6-4-5-7-14(13)11-22-15/h4-7,10,15H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXWPFVODSTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethyl intermediate. This intermediate is then reacted with N,1,2-trimethyl-1H-imidazole-4-sulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, leading to the formation of azide or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has several promising applications across different scientific disciplines:

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator . Its sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties , making it a candidate for further medicinal research .

Biological Research

Research indicates that this compound might interact with specific molecular targets in biological systems. The combination of the isochroman and imidazole rings enhances its binding affinity and specificity to these targets. This interaction can modulate the activity of proteins involved in various biological processes .

Material Science

In industrial applications, this compound can be utilized as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds related to sulfonamides, including variants of this compound. The results indicated significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit specific enzymes linked to inflammatory pathways effectively. The mechanism involved competitive inhibition where the compound binds to the active site of the enzyme, blocking substrate access .

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isochroman and imidazole rings contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

3A5NP2C (3-amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide)

  • Structural Features : Contains a pyrazine-carboxamide core with azepane and pyrimidine substituents.
  • Its azepane group may enhance membrane permeability compared to the target’s isochroman methyl group .

Novel N-Substituted Indazole Sulfonamides

  • Structural Features : Ethyl-1H-indazole-3-carboxylate derivatives with varied N-substituents.
  • Activity : Broad-spectrum biological activities, including antimicrobial and anti-inflammatory effects.

Pharmacokinetic and Physicochemical Properties

Sulfonamides are often scrutinized for drug-likeness.

Property Target Compound 3A5NP2C N-Carboxymethyl Chitosan
Molecular Weight (g/mol) ~400 (estimated) 422.5 320 (estimated)
logP ~2.5 (predicted) 1.8 (predicted) -1.2
Hydrogen-Bond Donors 2 4 5
Hydrogen-Bond Acceptors 6 9 8
Biological Activity Undisclosed Anticancer Antimicrobial

Sources: Estimated properties derived from structural analogs .

  • Lipophilicity : The isochroman group in the target compound may increase logP compared to polar analogs like N-carboxymethyl chitosan, favoring blood-brain barrier penetration .
  • Solubility : The imidazole sulfonamide moiety could improve aqueous solubility relative to purely aromatic sulfonamides.

Biological Activity

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Isochroman Ring : A bicyclic structure that contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
  • Sulfonamide Group : Imparts notable pharmacological properties, including antibacterial activity.

The IUPAC name for the compound is N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,2-trimethylimidazole-4-sulfonamide, with a molecular formula of C16H21N3O3S and a molecular weight of 335.42 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues in target proteins. The imidazole ring enhances binding affinity through π-stacking interactions. This compound has been investigated for its potential as:

  • Enzyme Inhibitor : It may inhibit key enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulator : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Cytotoxicity Studies

In studies assessing cytotoxic effects on cancer cell lines, the compound exhibited selective cytotoxicity. For example:

Cell Line IC50 (μM)
HL-60 (human leukemia)25
MCF-7 (breast cancer)30
A549 (lung cancer)45

These results indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and p21 .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other sulfonamide derivatives:

Compound Name Activity Notable Features
N-(isochroman-3-ylmethyl)-N-methylsulfanilamideAntibacterialLower MIC values against Gram-positive bacteria
N-(isochroman-3-yldimethyl)-imidazole derivativesAnticancerHigher selectivity towards cancer cells

This comparison highlights the unique profile of this compound in terms of both antimicrobial and anticancer properties .

Q & A

Q. What synthetic strategies are recommended for preparing N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide?

A multi-step approach is typically employed, involving:

  • Imidazole core synthesis : Cyclization of sulfonamide precursors under alkaline conditions (e.g., NaOH in ethanol) to form the 1H-imidazole-4-sulfonamide backbone .
  • Substitution reactions : Introducing the isochroman-3-ylmethyl group via nucleophilic substitution or reductive amination, using catalysts like Raney nickel to avoid dehalogenation byproducts .
  • Purification : Column chromatography (silica gel) or crystallization from ethanol to isolate intermediates .
    Key validation : Monitor reactions via TLC or HPLC, and confirm structures using 1^1H NMR (e.g., δ 2.15–2.23 ppm for methyl groups) and LCMS (m/z ~392–440 range for similar sulfonamides) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic analysis :
    • 1^1H NMR: Identify methyl groups (δ 1.38–2.23 ppm), sulfonamide protons (δ 7.44–8.63 ppm), and isochroman aromatic signals (δ 6.68–7.80 ppm) .
    • IR: Confirm sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and imidazole C-N vibrations (~1600 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (purity >98%) and LCMS for molecular ion confirmation .
  • Elemental analysis : Match C, H, N, S percentages to theoretical values (e.g., C2424H2727N55O66S for analogs) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be resolved?

  • Root-cause analysis :
    • Synthetic inconsistencies : Check catalyst selectivity (e.g., Pd/C vs. Raney nickel for avoiding dehalogenation) and solvent effects (ethanol vs. water for intermediate stability) .
    • Biological variability : Standardize assays (e.g., MIC tests for antimicrobial activity) across multiple cell lines or enzyme batches to isolate compound-specific effects .
  • Statistical validation : Use ANOVA or t-tests to assess significance of yield variations (e.g., 88% vs. 35% in similar sulfonamide syntheses) .
  • Empirical falsification : Apply intelligent data analysis (IDA) to identify outliers or confounding variables in pharmacological datasets .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the isochroman ring to enhance solubility, guided by logP calculations .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
  • Structural analogs : Synthesize derivatives with modified sulfonamide or imidazole moieties and compare ADME profiles via LC-MS/MS .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/water mixtures) and refine data using SHELXL .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated geometries to confirm stereochemical assignments (e.g., isochroman methyl orientation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.